- A Concise Total Synthesis of (+)-Pancratistatin from D-Glucose Featuring the Henry Reaction, Asian Journal of Organic Chemistry, 2013, 2(4), 299-302

Cas no 96203-70-2 (Pancratistatin)

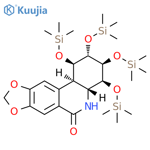

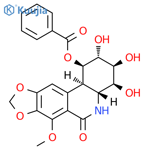

Pancratistatin structure

Nombre del producto:Pancratistatin

Pancratistatin Propiedades químicas y físicas

Nombre e identificación

-

- Pancratistatin

- (1R,2S,3S,4S,4aR,11bR)-1,2,3,4,7-pentahydroxy-2,3,4,4a,5,11b-hexahydro-1H-[1,3]dioxolo[4,5-j]phenanthridin-6-one

- Pancuronium Bromide

- (1R,2S,3S,4S,4aR,11bR)-1,3,4,4a,5,11b-Hexahydro-1,2,3,4,7-pentahydroxy[1,3]dioxolo[4,5-j]phenanthridin-6(2H)-one (ACI)

- [1,3]Dioxolo[4,5-j]phenanthridin-6(2H)-one, 1,3,4,4a,5,11b-hexahydro-1,2,3,4,7-pentahydroxy-, [1R-(1α,2β,3α,4α,4aα,11bβ)]- (ZCI)

- (+)-Pancratistatin

- NSC 349156

- Pancratistatine

- NSC-349156

- (1,3)Dioxolo(4,5-j)phenanthridin-6(2H)-one, 1,3,4,4a,5,11b-hexahydro-1,2,3,4,7-pentahydroxy-, (1R-(1alpha,2beta,3alpha,4alpha,4aalpha,11bbeta))-

- NCI60_003105

- Q7130395

- 96203-70-2

- CHEBI:7906

- SMP1_000217

- (1,3)Dioxolo(4,5-j)phenanthridin-6(2H)-one, 1,3,4,4a,5,11b-hexahydro-1,2,3,4,7-pentahydroxy-, (1R,2S,3S,4S,4aR,11bR)-

- DTXSID501315881

- 4GUM4B7K5B

- NSC349156

- (1R,2S,3S,4S,4aR,11bR)-1,3,4,4a,5,11b-Hexahydro-1,2,3,4,7-pentahydroxy(1,3)dioxolo(4,5-j)phenanthridin-6(2H)-one

- UNII-4GUM4B7K5B

- MLS002701837

- VREZDOWOLGNDPW-ALTGWBOUSA-N

- B844009K070

- [1,3]Dioxolo[4,5-j]phenanthridin-6(2H)-one, 1,3,4,4a,5,11b-hexahydro-1,2,3,4,7-pentahydroxy-, (1R,2S,3S,4S,4aR,11bR)-

- NS00126096

- CHEMBL419335

- [1,5-j]phenanthridin-6(2H)-one, 1,3,4,4a,5,11b-hexahydro-1,2,3,4,7-pentahydroxy-,

- (1R,2S,3S,4S,4aR,11bR)-1,3,4,4a,5,11b-Hexahydro-1,2,3,4,7-pentahydroxy[1,3]dioxolo[4,5-j]phenanthridin-6(2H)-one

- [1,3]Dioxolo[4,5-j]phenanthridin-6(2H)-one, 1,3,4,4a,5,11b-hexahydro-1,2,3,4,7-pentahydroxy-, [1R-(1alpha,2beta,3alpha,4alpha,4aalpha,11bbeta)]-

- SCHEMBL93612

- C08535

- HY-102010

- CS-0022453

- SMR001565430

- GLXC-02877

- DA-56579

- (1R,2S,3S,4S,4aR,11bR)-1,3,4,4a,5,11b-hexahydro-1,2,3,4,7-pentahydroxy-[1,3]Dioxolo[4,5-j]phenanthridin-6(2H)-one; [1R-(1a,2ss,3a,4a,4aa,11bss)]-1,3,4,4a,5,11b-hexahydro-1,2,3,4,7-pentahydroxy-[1,3]Dioxolo[4,5-j]phenanthridin-6(2H)-one; (+)-Pancratistatin; NSC 349156; Pancratistatine

-

- Renchi: 1S/C14H15NO8/c16-8-5-3-1-4-13(23-2-22-4)9(17)6(3)14(21)15-7(5)10(18)12(20)11(8)19/h1,5,7-8,10-12,16-20H,2H2,(H,15,21)/t5-,7-,8-,10+,11+,12+/m1/s1

- Clave inchi: VREZDOWOLGNDPW-ALTGWBOUSA-N

- Sonrisas: O[C@H]1[C@H](O)[C@@H](O)[C@@H](O)[C@H]2[C@H]1C1C=C3OCOC3=C(O)C=1C(N2)=O

Atributos calculados

- Calidad precisa: 325.08

- Masa isotópica única: 325.08

- Recuento atómico isotópico: 0

- Recuento de donantes vinculados al hidrógeno: 6

- Recuento de receptores de enlace de hidrógeno: 8

- Recuento de átomos pesados: 23

- Cuenta de enlace giratorio: 0

- Complejidad: 503

- Recuento de unidades de unión covalente: 1

- Recuento del Centro estereoscópico atómico definido: 6

- Recuento de centros estereoscópicos atómicos indefinidos: 0

- Recuento de centros tridimensionales de bonos fijos: 0

- Conteo indefinido de centros tridimensionales de Bond: 0

- Xlogp3: -1.6

- Superficie del Polo topológico: 149A^2

Propiedades experimentales

- Denso: 1.824

- Punto de ebullición: 661.426°C at 760 mmHg

- Punto de inflamación: 353.818°C

- índice de refracción: 1.752

- PSA: 148.71000

- Logp: -1.89750

Pancratistatin PrecioMás >>

| Empresas | No. | Nombre del producto | Cas No. | Pureza | Especificaciones | Precio | Tiempo de actualización | Informe |

|---|---|---|---|---|---|---|---|---|

| TRC | P173600-2.5mg |

Pancratistatin |

96203-70-2 | 2.5mg |

$ 804.00 | 2023-09-06 | ||

| TRC | P173600-5mg |

Pancratistatin |

96203-70-2 | 5mg |

$ 1384.00 | 2023-09-06 | ||

| TRC | P173600-.5mg |

Pancratistatin |

96203-70-2 | 5mg |

$178.00 | 2023-05-17 | ||

| MedChemExpress | HY-102010-1mg |

Pancratistatin |

96203-70-2 | 1mg |

¥7000 | 2024-07-20 | ||

| TRC | P173600-0.5mg |

Pancratistatin |

96203-70-2 | 0.5mg |

$ 145.00 | 2022-06-03 | ||

| A2B Chem LLC | AY10075-2mg |

Pancratistatin |

96203-70-2 | ≥98% | 2mg |

$1177.00 | 2024-07-18 | |

| A2B Chem LLC | AY10075-5mg |

Pancratistatin |

96203-70-2 | 5mg |

$1366.00 | 2023-12-29 | ||

| A2B Chem LLC | AY10075-2.5mg |

Pancratistatin |

96203-70-2 | 2.5mg |

$844.00 | 2023-12-29 |

Pancratistatin Métodos de producción

Métodos de producción 1

Condiciones de reacción

1.1 Reagents: Sodium methoxide Solvents: Methanol , Tetrahydrofuran ; 30 min, 0 °C

1.2 Reagents: Dowex 50W-X8

1.2 Reagents: Dowex 50W-X8

Referencia

Métodos de producción 2

Condiciones de reacción

1.1 Catalysts: Cuprate(2-), (cyano-κC)bis(2,2,6,6-tetramethyl-1-piperidinyl)-, lithium (1:2) Solvents: Tetrahydrofuran ; -78 °C; -78 °C → 0 °C; 2 h, 0 °C; 0 °C → -78 °C

1.2 Reagents: tert-Butyl hydroperoxide Solvents: Decane ; -78 °C; 30 min, -78 °C

1.3 Reagents: Sodium thiosulfate , Ammonium chloride Solvents: Water ; -78 °C → rt

1.2 Reagents: tert-Butyl hydroperoxide Solvents: Decane ; -78 °C; 30 min, -78 °C

1.3 Reagents: Sodium thiosulfate , Ammonium chloride Solvents: Water ; -78 °C → rt

Referencia

- Synthesis of aminocyclitol pancratistatin derivatives via metal catalyzed de-aromative 1,2-carbo-amination, United States, , ,

Métodos de producción 3

Condiciones de reacción

1.1 Reagents: Potassium carbonate Solvents: Methanol

Referencia

- Antineoplastic Agents. 450. Synthesis of (+)-Pancreatistatin from (+)-Narciclasine as Relay, Journal of Organic Chemistry, 2001, 66(8), 2583-2587

Métodos de producción 4

Condiciones de reacción

1.1 Reagents: Sodium methoxide Solvents: Methanol ; 25 °C; 25 °C → 0 °C

1.2 Reagents: Hydrochloric acid Solvents: Water ; neutralized, 0 °C

1.2 Reagents: Hydrochloric acid Solvents: Water ; neutralized, 0 °C

Referencia

- Enantioselective Synthesis of Isocarbostyril Alkaloids and Analogs Using Catalytic Dearomative Functionalization of Benzene, Journal of the American Chemical Society, 2019, 141(1), 657-670

Métodos de producción 5

Condiciones de reacción

1.1 Reagents: Hydrogen Catalysts: Palladium dihydroxide Solvents: Ethyl acetate ; 2 h, rt

Referencia

- Convergent Synthesis of Pancratistatin from Piperonal and Xylose, European Journal of Organic Chemistry, 2009, (27), 4666-4673

Métodos de producción 6

Condiciones de reacción

1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Methanol ; 2 h, rt

1.2 Reagents: Acetic acid , Zinc Solvents: Water ; 4 h, rt → 100 °C; 100 °C → rt; 10 min, rt → 0 °C

1.2 Reagents: Acetic acid , Zinc Solvents: Water ; 4 h, rt → 100 °C; 100 °C → rt; 10 min, rt → 0 °C

Referencia

- Total Synthesis of (+)-Pancratistatin by the Rh(III)-Catalyzed Addition of a Densely Functionalized Benzamide to a Sugar-Derived Nitroalkene, Organic Letters, 2017, 19(11), 2985-2988

Métodos de producción 7

Condiciones de reacción

1.1 Reagents: Hydrogen Catalysts: Palladium dihydroxide Solvents: Ethyl acetate

Referencia

- First Total Synthesis of (+)-Pancratistatin: An Unusual Set of Problems, Journal of the American Chemical Society, 1995, 117(12), 3643-4

Métodos de producción 8

Condiciones de reacción

1.1 Reagents: Sodium methoxide Solvents: Methanol , Tetrahydrofuran ; 20 min, rt

1.2 Reagents: Acetic acid ; neutralized

1.2 Reagents: Acetic acid ; neutralized

Referencia

- Enantioselective Synthesis of Protected Nitrocyclohexitols with Five Stereocenters. Total Synthesis of (+)-Pancratistatin, Journal of Organic Chemistry, 2012, 77(24), 11377-11382

Métodos de producción 9

Condiciones de reacción

1.1 Reagents: Cuprate(2-), (cyano-κC)bis(2,2,6,6-tetramethyl-1-piperidinyl)-, lithium (1:2) Solvents: Tetrahydrofuran ; -78 °C; -78 °C → 0 °C; 2 h, 0 °C; 0 °C → -78 °C

1.2 Reagents: tert-Butyl hydroperoxide Solvents: Decane ; -78 °C; 30 min, -78 °C

1.3 Reagents: Sodium thiosulfate , Ammonium chloride Solvents: Water

1.2 Reagents: tert-Butyl hydroperoxide Solvents: Decane ; -78 °C; 30 min, -78 °C

1.3 Reagents: Sodium thiosulfate , Ammonium chloride Solvents: Water

Referencia

- Synthesis of (+)-Pancratistatins via Catalytic Desymmetrization of Benzene, Journal of the American Chemical Society, 2017, 139(44), 15656-15659

Métodos de producción 10

Condiciones de reacción

1.1 Reagents: Sodium methoxide Solvents: Methanol ; rt → 0 °C

1.2 Reagents: Hydrochloric acid Solvents: Water

1.2 Reagents: Hydrochloric acid Solvents: Water

Referencia

- Preparation and functionalization of isocarbostyril alkaloids as anticancer agents, World Intellectual Property Organization, , ,

Métodos de producción 11

Condiciones de reacción

1.1 Reagents: Lithium iodide Solvents: Dimethylformamide

Referencia

- Asymmetric Total Synthesis of (+)-Pancratistatin, Journal of the American Chemical Society, 1995, 117(40), 10143-4

Métodos de producción 12

Condiciones de reacción

1.1 Reagents: Potassium carbonate Solvents: Methanol

Referencia

- Synthesis of pancratistatin, World Intellectual Property Organization, , ,

Métodos de producción 13

Condiciones de reacción

1.1 Reagents: Boron tribromide Solvents: Dichloromethane ; 1 h, -78 °C → 0 °C

1.2 Solvents: Methanol ; 2 h, -78 °C → 0 °C

1.2 Solvents: Methanol ; 2 h, -78 °C → 0 °C

Referencia

- A concise synthesis of (+)-pancratistatin using pinitol as a chiral building block, Tetrahedron Letters, 2006, 47(22), 3707-3710

Pancratistatin Raw materials

- (1R,2S,3S,4S,4aR,11bR)-1,3,4,4a,5,11b-Hexahydro-1,2,3,4-tetrakis[(trimethylsilyl)oxy][1,3]dioxolo[4,5-j]phenanthridin-6(2H)-one

- [1,3]Dioxolo[4,5-j]phenanthridin-6(2H)-one, 1,3,4,4a,5,11b-hexahydro-1,2,3,4-tetrahydroxy-5-[(4-methylphenyl)sulfonyl]-7-(phenylmethoxy)-, [1R-(1α,2β,3α,4α,4aα,11bβ)]-

- (1R,2R,3S,4S,4aR,11bR)-1-(Benzoyloxy)-1,3,4,4a,5,11b-hexahydro-2,3,4,7-tetrahydroxy[1,3]dioxolo[4,5-j]phenanthridin-6(2H)-one

- (1R,2S,3S,4S,4aR,11bR)-1,3,4,4a,5,11b-Hexahydro-1,3,4-trihydroxy-2,7-bis(phenylmethoxy)[1,3]dioxolo[4,5-j]phenanthridin-6(2H)-one

- [1,3]Dioxolo[4,5-j]phenanthridin-6(2H)-one, 1-(benzoyloxy)-1,3,4,4a,5,11b-hexahydro-2,3,4-trihydroxy-7-methoxy-, [1R-(1α,2β,3α,4α,4aα,11bβ)]-

- (3aS,3bR,10bR,11R,12R,12aS)-3b,4,10b,11,12,12a-Hexahydro-12-methoxy-6-(methoxymethoxy)-4-(methoxymethyl)-2,2-dimethyl-11-(sulfooxy)bis[1,3]dioxolo[4,5-c:4′,5′-j]phenanthridin-5(3aH)-one

Pancratistatin Preparation Products

Pancratistatin Literatura relevante

-

Olaia Nieto-García,Hugo Lago-Santomé,Fernando Cagide-Fagín,Juan Carlos Ortiz-Lara,Ricardo Alonso Org. Biomol. Chem. 2012 10 825

-

Olaia Nieto-García,Ricardo Alonso Org. Biomol. Chem. 2013 11 515

-

Zhong Jin,Guangmin Yao Nat. Prod. Rep. 2019 36 1462

-

Juan Carlos Ortiz,Lidia Ozores,Fernando Cagide-Fagín,Ricardo Alonso Chem. Commun. 2006 4239

-

5. Isolation and structure of pancratistatinGeorge R. Pettit,Venkatswamy Gaddamidi,Gordon M. Cragg,Delbert L. Herald,Yoneo Sagawa J. Chem. Soc. Chem. Commun. 1984 1693

96203-70-2 (Pancratistatin) Productos relacionados

- 171232-79-4(methyl (2S,3R)-3-ethylpyrrolidine-2-carboxylate)

- 1100350-49-9({4-(Methoxy-methyl-amino)-methyl-thiazol-2-yl}-carbamic Acid tert-Butyl Ester)

- 2639425-58-2(3-Methyl-5-(trifluoromethyl)thiophen-2-amine)

- 2034338-66-2(1-(3-{[4-(1-methyl-1H-pyrazol-4-yl)-1,2,3,4-tetrahydroisoquinolin-2-yl]sulfonyl}phenyl)ethan-1-one)

- 1421258-65-2(Fmoc-(R)-3-Amino-4-(4-methoxy-phenyl)-butyric acid)

- 2034569-13-4(N-2-(1-benzothiophen-3-yl)-2-(dimethylamino)ethyl-3,4-difluorobenzamide)

- 486452-75-9(methyl 4-{6,7-dimethoxy-2-(4-methoxybenzoyl)-1,2,3,4-tetrahydroisoquinolin-1-ylmethoxy}benzoate)

- 1892907-55-9(5-amino-1-cyclobutyl-1H-pyrazole-4-carboxylic acid)

- 2034342-22-6(6-{4-[6-(trifluoromethyl)pyrimidin-4-yl]piperazine-1-carbonyl}-1,3-benzothiazole)

- 2680735-87-7(tert-butyl N-(5-nitro-1,3-benzoxazol-2-yl)carbamate)

Proveedores recomendados

Shanghai Joy Biotech Ltd

Miembros de la medalla de oro

Proveedor de China

Lote

Hubei Rhino Pharmaceutical Tech Co.,Ltd.

Miembros de la medalla de oro

Proveedor de China

Reactivos

Jinan Hanyu Chemical Co.,Ltd.

Miembros de la medalla de oro

Proveedor de China

Lote

HUNAN CHEMFISH PHARMACEUTICAL CO.,LTD

Miembros de la medalla de oro

Proveedor de China

Lote

Nanjing Jubai Biopharm

Miembros de la medalla de oro

Proveedor de China

Lote